molecular formula C16H22N2O14P2 B1202760 dTDP-3,4-didehydro-2,6-dideoxy-alpha-D-glucose

dTDP-3,4-didehydro-2,6-dideoxy-alpha-D-glucose

Cat. No. B1202760
M. Wt: 528.3 g/mol
InChI Key: FHKRUUVTZNTHKJ-NJIBTWPXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

DTDP-3,4-didehydro-2,6-dideoxy-alpha-D-glucose is a dTDP-sugar having 3,4-didehydro-2,6-dideoxy-alpha-D-glucose as the sugar component. It has a role as a bacterial metabolite. It derives from a dTDP-D-glucose. It is a conjugate acid of a dTDP-3,4-didehydro-2,6-dideoxy-alpha-D-glucose(2-).

Scientific Research Applications

  • Biosynthesis and Structural Analysis:

    • QdtB, a PLP-dependent aminotransferase from Thermoanaerobacterium thermosaccharolyticum E207-71, is crucial for the biosynthesis of dTDP-Quip3NAc. It catalyzes the penultimate step in the production process. The structural analysis of QdtB provides insights into its mechanism, revealing a Schiff base between the cofactor and the amino nitrogen of the sugar and identifying key amino acid residues involved in binding the dTDP-sugar into the active site (Thoden et al., 2009).
    • QdtC, a CoA-dependent N-acetyltransferase, catalyzes the final step in Quip3NAc biosynthesis. The structural studies of QdtC in the presence of acetyl-CoA and dTDP-D-Quip3N or dTDP-3-amino-3,6-didexoy-alpha-D-galactose (dTDP-D-Fucp3N) shed light on its catalytic mechanism and amino acid residues essential for the acetylation of the sugar amino group (Thoden et al., 2009).
  • Chemical Synthesis and Application:

    • The chemoenzymatic synthesis of dTDP-activated 2,6-dideoxysugars, including dTDP-2-deoxy-alpha-D-glucose and dTDP-2,6-dideoxy-4-keto-alpha-D-glucose, demonstrates the versatility of recombinant enzymes for the synthesis of dTDP-sugars. These compounds are essential for studying the biosynthesis of dTDP-activated 2,6-dideoxy-, 2,3,6-trideoxy-D- and L-hexoses and are key donors for the characterization of glycosyltransferases involved in polyketides and antibiotic/antitumor drugs biosynthesis (Amann et al., 2001).
  • Role in Bacterial Structures:

    • The elucidation of the biosynthesis pathway of dTDP-alpha-D-Quip3NAc in Thermoanaerobacterium thermosaccharolyticum E207-71, which involves five enzymes, highlights its role in the glycan moiety of S-layer glycoproteins and lipopolysaccharide O-antigens. This finding has implications for understanding the structure and function of bacterial cell surface layers (Pföstl et al., 2008).
  • Understanding Enzymatic Functions:

    • Structural investigations into enzymes like WlaRD, involved in the biosynthesis of Qui3NFo, provide insights into the function of N-formyltransferases. The study of WlaRD reveals its role in catalyzing the N-formylation of dTDP-3,6-dideoxy-3-amino-d-glucose using N(10)-formyltetrahydrofolate, which is crucial for understanding bacterial virulence and species variations (Thoden et al., 2013).

properties

Product Name

dTDP-3,4-didehydro-2,6-dideoxy-alpha-D-glucose

Molecular Formula

C16H22N2O14P2

Molecular Weight

528.3 g/mol

IUPAC Name

[hydroxy-[[(2R,3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy]phosphoryl] [(2R,6R)-6-methyl-4,5-dioxooxan-2-yl] hydrogen phosphate

InChI

InChI=1S/C16H22N2O14P2/c1-7-5-18(16(23)17-15(7)22)12-3-9(19)11(30-12)6-28-33(24,25)32-34(26,27)31-13-4-10(20)14(21)8(2)29-13/h5,8-9,11-13,19H,3-4,6H2,1-2H3,(H,24,25)(H,26,27)(H,17,22,23)/t8-,9+,11-,12-,13-/m1/s1

InChI Key

FHKRUUVTZNTHKJ-NJIBTWPXSA-N

Isomeric SMILES

C[C@@H]1C(=O)C(=O)C[C@H](O1)OP(=O)(O)OP(=O)(O)OC[C@@H]2[C@H](C[C@@H](O2)N3C=C(C(=O)NC3=O)C)O

Canonical SMILES

CC1C(=O)C(=O)CC(O1)OP(=O)(O)OP(=O)(O)OCC2C(CC(O2)N3C=C(C(=O)NC3=O)C)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
dTDP-3,4-didehydro-2,6-dideoxy-alpha-D-glucose
Reactant of Route 2
dTDP-3,4-didehydro-2,6-dideoxy-alpha-D-glucose
Reactant of Route 3
dTDP-3,4-didehydro-2,6-dideoxy-alpha-D-glucose
Reactant of Route 4
dTDP-3,4-didehydro-2,6-dideoxy-alpha-D-glucose
Reactant of Route 5
dTDP-3,4-didehydro-2,6-dideoxy-alpha-D-glucose
Reactant of Route 6
dTDP-3,4-didehydro-2,6-dideoxy-alpha-D-glucose

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